Combinatorial Synthesis: The combinatorial synthesis of apratoxin A mimetics demonstrates the potential of this approach for discovering new bioactive compounds. This strategy could be applied to synthesize a library of 1-(Cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid derivatives with diverse substitutions, potentially leading to novel compounds with interesting biological activities. []
Compound Description: This compound is a conformationally restricted tripeptide derivative related to the chemotactic antagonist agent N-(tert-butyloxycarbonyl)-L-methionyl-L-leucyl-L-phenylalanine methyl ester. The central leucine residue in the chemotactic antagonist is replaced with the cyclic and achiral quaternary amino acid residue of 1-aminocyclopent-3-ene-1-carboxylic acid. [] This modification introduces a type II β-turn (C10) conformation at the methionyl-1-aminocyclopent-3-ene-1-carbonyl sequence. []
Relevance: This compound shares the 1-aminocyclopent-3-ene-1-carbonyl moiety with 1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid. [] The key difference lies in the substitution on the nitrogen of the cyclopentene ring. While the related compound incorporates it within a tripeptide sequence, the target compound has a piperidine-4-carboxylic acid substituent.
Compound Description: This compound is a potent and selective inhibitor of human ornithine aminotransferase (hOAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme that is a potential therapeutic target for hepatocellular carcinoma. [] The compound acts as an irreversible tight-binding adduct in the active site of hOAT. []
Compound Description: This compound, known as OV329, is a potent mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). [, ] This enzyme degrades GABA, the primary inhibitory neurotransmitter in the central nervous system. [] OV329 has shown therapeutic potential for treating addiction and epilepsy. [, ]
Compound Description: Also a mechanism-based inactivator of GABA-AT, CPP-115 is a close analog of OV329. [] While it shares similar pharmacological effects, CPP-115 is less potent than OV329 in inactivating GABA-AT. [] It has successfully completed Phase I safety clinical trials and demonstrated efficacy in treating infantile spasms (West syndrome). []
Relevance: Although CPP-115 lacks the double bond in the cyclopentane ring present in 1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid, both share the 3-amino-4-difluoromethylenyl-cyclopentane core. [] The target compound differs by having a double bond in the cyclopentane ring and a piperidine-4-carboxylic acid substituent on the nitrogen instead of the amino group found in CPP-115.
Compound Description: This compound serves as a crucial intermediate in synthesizing carbocyclic nucleosides and pseudo-ribofuranoses. []
Cyclopent-2-ene-1-carboxylic Acid and (Cyclopent-2-enyl)acetic Acid
Compound Description: These compounds are chiral building blocks utilized in the synthesis of enantiomerically pure (−)-chaulmoogric acid, a natural product with potential medicinal properties. []
Relevance: These compounds share the cyclopent-2-ene ring system with 1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid. [] While the target compound has a 1-carbonyl substituent linked to a piperidine-4-carboxylic acid, the related compounds possess either a carboxylic acid or an acetic acid substituent at the 1-position.
2,2-di(pyridin-2-yl)acetic acid (DPA) and 1,8-diazafluorene-9-carboxylic acid (DAF)
Compound Description: These compounds are structurally similar carboxylic acids investigated for their instability, which stems from their tendency to undergo decarboxylation. [] Both compounds are characterized by intramolecular hydrogen bonds between the carboxyl protons and the pyridine nitrogen atoms. []
Relevance: Although DPA and DAF are not directly analogous to 1-(cyclopent-3-ene-1-carbonyl)piperidine-4-carboxylic acid in terms of structure, they highlight the reactivity of carboxylic acids, particularly their susceptibility to decarboxylation under certain conditions. [] This information could be relevant for understanding the potential reactivity and stability of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.